molecular formula C8H15NO2 B12355595 ethyl 2-aminohex-4-enoate

ethyl 2-aminohex-4-enoate

Cat. No.: B12355595
M. Wt: 157.21 g/mol
InChI Key: UBRFBUQRIYRJOL-UHFFFAOYSA-N
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Description

Ethyl 2-aminohex-4-enoate is an organic compound with the molecular formula C8H15NO2. It is an ester derivative of 2-aminohex-4-enoic acid and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohex-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-aminohex-4-enoic acid

    Reduction: 2-aminohex-4-enol

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Ethyl 2-aminohex-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-aminohex-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-aminohex-4-enoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-aminohex-4-enoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-aminohexanoate: Lacks the double bond present in this compound.

    Ethyl 2-amino-3-hexenoate: The position of the double bond is different.

These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications.

Biological Activity

Ethyl 2-aminohex-4-enoate, with the molecular formula C8H15NO2, is an organic compound that belongs to the class of amino acid derivatives. Its structure features both an amino group and an ester functional group, making it a versatile compound in organic synthesis and biochemistry. This article explores the biological activity of this compound, highlighting its potential applications in medicine and research, as well as its mechanisms of action.

Structure and Functional Groups

The compound contains:

  • Amino Group : Contributes to its reactivity and ability to form hydrogen bonds.
  • Ester Group : Allows for hydrolysis, leading to the release of active metabolites.

Types of Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : The ester group can be reduced to form alcohols.
  • Substitution : Nucleophilic substitution can occur at the ester group, forming various derivatives.

Common Reagents

  • Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • The amino group facilitates interactions with enzymes and proteins through hydrogen bonding and electrostatic interactions.
  • The hydrolysis of the ester group can yield biologically active metabolites that may modulate enzyme activities and biological processes.

Applications in Research and Medicine

This compound has been studied for several potential applications:

  • Biochemical Pathways : Investigated for its role in various biochemical pathways, particularly in enzyme interactions.
  • Therapeutic Properties : Explored as a precursor for drug development, especially in cancer therapy targeting antiapoptotic proteins such as Bcl-2 .
  • Synthesis of Specialty Chemicals : Used as a building block in organic synthesis for producing specialty chemicals.

Case Study 1: Anti-Cancer Activity

Research has shown that compounds similar to this compound exhibit significant anti-cancer properties by acting as antagonists to antiapoptotic proteins. For instance, structure-activity relationship studies indicated that derivatives could effectively bind to Bcl-2 proteins, enhancing cytotoxicity against cancer cells .

Case Study 2: Enzyme Interaction

A study demonstrated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was identified as a potential inhibitor, impacting enzyme activity and leading to altered metabolic profiles in treated cells .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anti-Cancer ActivityAntagonizes Bcl-2 proteins, enhances cytotoxicity
Enzyme InhibitionModulates enzyme activities affecting metabolic pathways
Metabolite ReleaseHydrolysis leads to active metabolites influencing biological processes

Properties

IUPAC Name

ethyl 2-aminohex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRFBUQRIYRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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